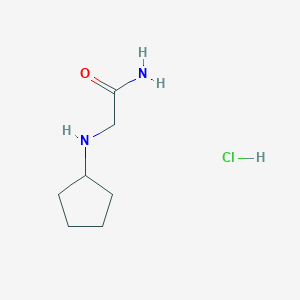![molecular formula C9H7ClN2O2 B1453319 7-氯-2-甲基咪唑并[1,2-a]吡啶-3-羧酸 CAS No. 1159829-22-7](/img/structure/B1453319.png)
7-氯-2-甲基咪唑并[1,2-a]吡啶-3-羧酸
描述
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学研究应用
杂环化合物的合成
7-氯-2-甲基咪唑并[1,2-a]吡啶-3-羧酸及其衍生物在各种杂环化合物的合成中起着至关重要的作用。这些化合物,包括吡啶并[1,2-a]苯并咪唑,由于其溶解性和 DNA 插层特性,在药物化学中具有重要的应用。它们在材料化学中也因其荧光特性而有价值。该化合物参与通过直接铜催化的胺化形成吡啶并[1,2-a]苯并咪唑,展示了酸添加剂在合成过程中的重要性 (Masters 等人,2011 年).
区域选择性合成
该化合物在各种取代衍生物的区域选择性合成中是不可或缺的。例如,7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成涉及使用 7-氯衍生物,然后与各种试剂反应以产生取代衍生物。该过程展示了该化合物在合成具有精确取代模式的复杂分子中的多功能性和实用性 (Drev 等人,2014 年).
抗菌剂的开发
该化合物还用于抗菌剂的开发。例如,已经合成了新型的 N-芳基咪唑并[1,2-a]吡嗪-2-甲酰胺衍生物,显示出有希望的抗菌活性。这些衍生物是通过咪唑并[1,2-a]吡嗪-2-甲酰酸与不同的脂肪族/芳香族胺的缩合反应合成的。对这些化合物的研究为 7-氯-2-甲基咪唑并[1,2-a]吡啶-3-羧酸衍生物在开发新型抗菌剂中的潜力提供了宝贵的见解 (Jyothi & Madhavi, 2019).
无过渡金属的合成
该化合物也用于无过渡金属的合成工艺中。例如,已经报道了 2-氨基吡啶与脂肪族羧酸的高效一锅无过渡金属氯环化级联反应,为取代咪唑并[1,2-α]吡啶提供了一种新方法。这个过程强调了该化合物在促进不太依赖过渡金属的创新合成方法中的作用 (Xiao 等人,2015 年).
作用机制
Target of Action
It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity
Pharmacokinetics
It is mentioned that a compound named q203, which is an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
未来方向
生化分析
Biochemical Properties
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cell survival and function. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity .
Transport and Distribution
The transport and distribution of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMYDXBTOHODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)



![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)




